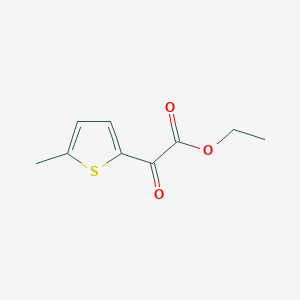

Ethyl 5-methylthiophene-2-glyoxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(5-methylthiophen-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-3-12-9(11)8(10)7-5-4-6(2)13-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNAPDCQSLHSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543169 | |

| Record name | Ethyl (5-methylthiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50845-87-9 | |

| Record name | Ethyl (5-methylthiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Friedel-Crafts Acylation of 2-Methylthiophene with Ethyl Oxalyl Chloride

Abstract

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 2-methylthiophene with ethyl oxalyl chloride, a key transformation in the synthesis of valuable heterocyclic intermediates for the pharmaceutical and fine chemical industries. We delve into the underlying mechanistic principles, provide detailed, field-proven experimental protocols, and discuss critical aspects of process optimization and characterization of the principal product, ethyl 2-(5-methyl-2-thenoyl)formate. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize this important synthetic route.

Introduction: The Significance of Thiophene Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of acyl groups onto aromatic rings through electrophilic aromatic substitution.[1][2] When applied to heterocyclic systems like thiophene, this reaction provides access to a diverse array of functionalized building blocks. Acylated thiophenes are pivotal intermediates in the synthesis of numerous pharmaceutical agents, agrochemicals, and materials.[3][4]

The reaction between 2-methylthiophene and ethyl oxalyl chloride is of particular interest as it furnishes ethyl 2-(5-methyl-2-thenoyl)formate, a versatile precursor for more complex molecular architectures. The methyl group on the thiophene ring influences the regioselectivity of the acylation, a critical factor that will be explored in detail.

Mechanistic Insights: A Step-by-Step Examination

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[5] The key steps in the reaction of 2-methylthiophene with ethyl oxalyl chloride are outlined below.

Generation of the Acylium Ion

The reaction is initiated by the activation of ethyl oxalyl chloride with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).[6] The Lewis acid coordinates to the more sterically accessible chlorine atom of the oxalyl chloride, facilitating the departure of the chloride and the formation of a highly electrophilic acylium ion.

Electrophilic Attack and Regioselectivity

The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic acylium ion.[7] For 2-methylthiophene, the electrophilic attack predominantly occurs at the C5 position (alpha to the sulfur and adjacent to the methyl group). This high regioselectivity can be attributed to the stabilizing effect of the methyl group on the adjacent carbocation intermediate (the sigma complex or arenium ion).[3][8] The resonance stabilization of the intermediate formed by attack at the C5 position is more significant than that of the intermediate formed by attack at other positions.[8]

Rearomatization

The final step involves the deprotonation of the sigma complex by a weak base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the initial step, to restore the aromaticity of the thiophene ring and yield the final product, ethyl 2-(5-methyl-2-thenoyl)formate.[9]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: A Validated Methodology

This section provides a detailed, step-by-step procedure for the Friedel-Crafts acylation of 2-methylthiophene with ethyl oxalyl chloride, optimized for safety and yield.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2-Methylthiophene | ≥98% | Sigma-Aldrich | Store under nitrogen. |

| Ethyl oxalyl chloride | ≥98% | Sigma-Aldrich | Handle in a fume hood.[10][11] |

| Tin(IV) chloride (SnCl₄) | ≥99% | Sigma-Aldrich | Corrosive and moisture-sensitive. |

| Dichloromethane (DCM) | Anhydrous | Various | Distill from CaH₂ before use.[12] |

| Hydrochloric acid (HCl) | Concentrated | Various | |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | Various | |

| Anhydrous magnesium sulfate (MgSO₄) | Various | ||

| Celite® | Various |

Equipment

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Ice-water bath.

-

Separatory funnel.

-

Rotary evaporator.

-

Standard laboratory glassware.

Reaction Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-methylthiophene (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice-water bath.

-

Catalyst Addition: To the stirred solution, add tin(IV) chloride (1.1 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.

-

Acylating Agent Addition: Add a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[5]

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).[13]

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[14]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl 2-(5-methyl-2-thenoyl)formate.

Caption: Experimental Workflow for Synthesis.

Characterization of Ethyl 2-(5-methyl-2-thenoyl)formate

The structure and purity of the synthesized ethyl 2-(5-methyl-2-thenoyl)formate should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the methyl group on the thiophene ring (singlet), and two distinct aromatic protons of the thiophene ring. |

| ¹³C NMR | Resonances for the carbonyl carbons, the ethyl group carbons, the thiophene ring carbons (including the methyl-substituted carbon), and the methyl carbon. |

| FT-IR | Strong absorption bands for the C=O stretching of the ketone and ester functional groups. |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₀O₃S. |

Process Optimization and Troubleshooting

Choice of Lewis Acid

While AlCl₃ is a common catalyst for Friedel-Crafts reactions, it can sometimes lead to charring and lower yields with sensitive substrates like thiophenes.[6] SnCl₄ is often a milder and more selective catalyst for the acylation of thiophenes, leading to cleaner reactions and higher yields.[12] Other Lewis acids such as TiCl₄ and ZnBr₂ have also been successfully employed.[12][15]

Reaction Temperature

Maintaining a low temperature (0-5 °C) during the addition of the Lewis acid and acylating agent is crucial to control the exothermic nature of the reaction and minimize the formation of side products.[4]

Potential Side Reactions

-

Diacylation: Although the acyl group is deactivating, under harsh conditions, a second acylation may occur.

-

Polymerization: Thiophene derivatives can be prone to polymerization in the presence of strong acids.[6] Careful control of reaction conditions is essential to avoid this.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction; decomposition of starting material or product. | Increase reaction time; ensure anhydrous conditions; use a milder Lewis acid. |

| Dark, Tarry Reaction Mixture | Polymerization of 2-methylthiophene. | Maintain low temperature; add reagents slowly; consider a less reactive Lewis acid. |

| Multiple Products Observed | Lack of regioselectivity; side reactions. | Optimize Lewis acid and temperature; ensure purity of starting materials. |

Conclusion

The Friedel-Crafts acylation of 2-methylthiophene with ethyl oxalyl chloride is a robust and reliable method for the synthesis of ethyl 2-(5-methyl-2-thenoyl)formate. By understanding the reaction mechanism, carefully controlling experimental parameters, and employing appropriate analytical techniques for characterization, researchers can successfully utilize this reaction to produce high-purity intermediates for a wide range of applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation and optimization of this important synthetic transformation.

References

- BenchChem. (n.d.). Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.

- BenchChem. (n.d.). Common side reactions in the Friedel-Crafts synthesis of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone.

- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-8.

- Katritzky, A. R., et al. (n.d.). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. CORE.

- BenchChem. (n.d.). A Comparative Guide to Catalysts for Thiophene Acylation.

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- ECHEMI. (n.d.). Regioselectivity in Friedel–Crafts acylation of thiophene.

- Hartough, H. D. (1947). Acylation of thiophene. U.S. Patent 2,432,991.

- TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.

- Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene.

- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW.

- NIH. (n.d.). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Methylacetophenone via Friedel-Crafts Acylation.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Wiley Online Library. (n.d.). Alkyl Formate Ester Synthesis by a Fungal Baeyer–Villiger Monooxygenase.

- Sigma-Aldrich. (n.d.). Tin(IV) chloride.

- NIH. (2019). Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application.

- ResearchGate. (2025). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis.

- Synthesis. (2003). Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols.

- NIH. (n.d.). Ethyl 2-(2-(methylthio)thiazol-5-yl)-2-oxoacetate.

- YouTube. (2018). The synthesis of ethyl formate.

- Organic Syntheses. (n.d.). Ethyl Benzoylformate.

- Google Patents. (n.d.). Acylation of thiophene.

- ChemicalBook. (n.d.). ETHYL 2-METHYLBENZOYLFORMATE synthesis.

- Sigma-Aldrich. (n.d.). Ethyl 2-chloro-2-oxoacetate.

- SynQuest Labs. (n.d.). Ethyl 2-chloro-2-oxoacetate.

- NIH. (n.d.). Ethyl 2-methyl-|A-oxo-5-thiazoleacetate.

- NIH. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. Ethyl 2-chloro-2-oxoacetate | Sigma-Aldrich [sigmaaldrich.com]

- 11. CAS 4755-77-5 | 2116-5-06 | MDL MFCD00000706 | Ethyl 2-chloro-2-oxoacetate | SynQuest Laboratories [synquestlabs.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 5-methylthiophene-2-glyoxylate

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl 5-methylthiophene-2-glyoxylate (CAS 50845-87-9), a key intermediate in the development of novel therapeutics and functional materials. As a molecule of significant interest to researchers in medicinal chemistry and materials science, a thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and quality control.

While direct, peer-reviewed spectral data for this specific compound is not widely published, this guide will leverage established spectroscopic principles and data from closely related structural analogs to provide a robust, predictive analysis. This approach, rooted in decades of spectroscopic experience, offers a reliable framework for researchers working with this compound. We will delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the spectral output.

Molecular Structure and Predicted Spectroscopic Highlights

This compound is characterized by a thiophene ring substituted at the 2-position with an ethyl glyoxylate moiety and at the 5-position with a methyl group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below, we predict the ¹H and ¹³C NMR spectra of this compound based on the known spectral data of similar compounds, such as Ethyl thiophene-2-glyoxylate and 2-Acetyl-5-methylthiophene.[1][2]

The ¹H NMR spectrum is expected to show signals in the aromatic and aliphatic regions, corresponding to the thiophene ring protons, the ethyl group protons, and the methyl group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6 | d | 1H | H-3 | The proton at the 3-position is expected to be a doublet due to coupling with the H-4 proton. Its chemical shift will be downfield due to the deshielding effect of the adjacent glyoxylate group. |

| ~6.8 | d | 1H | H-4 | The proton at the 4-position will appear as a doublet, coupled to the H-3 proton. It will be upfield relative to H-3 due to the electron-donating methyl group at the 5-position. |

| 4.42 | q | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester will be a quartet due to coupling with the adjacent methyl protons. |

| 2.55 | s | 3H | 5-CH₃ | The methyl group protons on the thiophene ring will appear as a singlet. |

| 1.41 | t | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl group will be a triplet, coupled to the adjacent methylene protons. |

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~182 | C =O (Ketone) | The ketone carbonyl carbon of the glyoxylate moiety is expected to be significantly downfield. |

| ~162 | C =O (Ester) | The ester carbonyl carbon will also be in the downfield region, but typically upfield from the ketone. |

| ~150 | C-5 | The carbon bearing the methyl group will be downfield due to its position on the aromatic ring and substitution. |

| ~140 | C-2 | The carbon attached to the glyoxylate group will be deshielded. |

| ~135 | C-3 | The chemical shift of this thiophene carbon will be influenced by the adjacent glyoxylate group. |

| ~126 | C-4 | This thiophene carbon's chemical shift will be influenced by the adjacent methyl group. |

| ~63 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester. |

| ~15 | 5-CH₃ | The methyl carbon on the thiophene ring. |

| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester. |

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.[3]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A greater number of scans will be necessary compared to ¹H NMR.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

NMR Acquisition Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorptions from the carbonyl groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1730-1750 | Strong | C=O Stretch (Ester) | The stretching vibration of the ester carbonyl group is expected to be a very strong band in this region. |

| ~1660-1680 | Strong | C=O Stretch (Ketone) | The ketone carbonyl, being conjugated with the thiophene ring, will absorb at a lower frequency than the ester carbonyl. This conjugation delocalizes the pi electrons, weakening the C=O bond.[4] |

| ~1500-1600 | Medium | C=C Stretch (Thiophene) | Aromatic C=C stretching vibrations of the thiophene ring will appear in this region. |

| ~1200-1300 | Strong | C-O Stretch (Ester) | The C-O stretching of the ester group will give rise to a strong absorption band. |

| ~2900-3000 | Medium | C-H Stretch (Aliphatic) | These bands correspond to the C-H stretching vibrations of the ethyl and methyl groups. |

| ~3100 | Weak | C-H Stretch (Aromatic) | The C-H stretching of the thiophene ring protons. |

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

-

Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

| m/z (Mass/Charge) | Predicted Relative Intensity | Possible Fragment Assignment | Rationale of Fragmentation |

| 198 | Medium | [M]⁺ (Molecular Ion) | The molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₀O₃S). |

| 169 | High | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester moiety. |

| 153 | High | [M - OC₂H₅]⁺ | Loss of the ethoxy group is a common fragmentation pathway for ethyl esters. |

| 125 | Very High | [M - COOC₂H₅]⁺ or [5-methyl-2-thienoyl]⁺ | This is expected to be the base peak, resulting from the cleavage of the bond between the thiophene ring and the glyoxylate moiety, forming the stable 5-methyl-2-thienoyl cation. The mass spectrum for 2-acetyl-5-methylthiophene shows a base peak at m/z 125.[2] |

| 111 | Medium | [C₅H₃S]⁺ | Further fragmentation of the thienoyl cation. |

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions and inducing fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathway for this compound under EI-MS conditions.

Conclusion

This technical guide has provided a detailed, predictive overview of the key spectroscopic data for this compound. By leveraging data from structurally similar molecules, we have established a reliable set of expected NMR, IR, and MS spectral features. This information serves as an essential reference for researchers, enabling them to confidently identify and characterize this important chemical intermediate. The provided experimental protocols further offer a standardized approach to data acquisition, ensuring consistency and accuracy in the laboratory. As research involving this compound continues to grow, the publication of direct experimental data will be a valuable addition to the scientific literature, allowing for the validation and refinement of the predictions made herein.

References

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe-2-carbonyl)thiazole-4-carboxylate. Physics @ Manasagangotri. [Link]

-

2-Acetyl-5-methylthiophene. PubChem. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

Table 2/2b, 1H NMR (in CDCl3). The Royal Society of Chemistry. [Link]

-

2-Acetyl-5-methylthiophene. PubChem. [Link]

Sources

CAS number and physical properties of Ethyl 5-methylthiophene-2-glyoxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methylthiophene-2-glyoxylate is a substituted thiophene derivative that holds significant potential as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. The thiophene nucleus is a well-established "privileged scaffold," appearing in numerous FDA-approved drugs due to its wide range of biological activities.[1] Thiophene-containing compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The strategic placement of the methyl and ethyl glyoxylate moieties on the thiophene ring of this compound offers two distinct points for chemical modification, making it an attractive starting material for the generation of diverse chemical libraries for biological screening. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its reactivity, and its potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 50845-87-9 | [2][3] |

| Molecular Formula | C₉H₁₀O₃S | Alfa Chemistry |

| Molecular Weight | 198.24 g/mol | Alfa Chemistry |

| Boiling Point | 296.8 °C at 760 mmHg | Alfa Chemistry |

| Flash Point | 133.3 °C | Alfa Chemistry |

| Density | 1.214 g/cm³ | Alfa Chemistry |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of 2-methylthiophene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electron-donating nature of the methyl group at the 5-position of the thiophene ring directs the incoming electrophile to the 2-position, leading to the desired product with high regioselectivity.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

2-Methylthiophene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride in anhydrous dichloromethane. The flask is cooled to 0 °C in an ice bath.

-

Addition of Acylating Agent: Ethyl oxalyl chloride is added dropwise to the stirred suspension of aluminum chloride in dichloromethane, maintaining the temperature at 0 °C.

-

Addition of Substrate: 2-Methylthiophene is then added dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Diagram of Synthesis Workflow:

Caption: Key reactivity pathways of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the methyl group protons, and the ethyl ester protons. The two protons on the thiophene ring will appear as doublets, with their chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing glyoxylate group. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons. The thiophene methyl group will appear as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms. The carbonyl carbons of the ketone and the ester will be found in the downfield region (typically >160 ppm). The carbons of the thiophene ring will appear in the aromatic region, and their chemical shifts will be influenced by the substituents. The carbons of the ethyl and methyl groups will be observed in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1650-1750 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic and aliphatic groups, and C-S stretching of the thiophene ring.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 198. The fragmentation pattern will likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ester group, and cleavage of the side chain from the thiophene ring.

Applications in Drug Discovery and Development

Thiophene derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. [2]this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Its structural features allow for the exploration of chemical space around the thiophene core, which is a key strategy in lead optimization.

The ability to easily derivatize the glyoxylate moiety allows for the introduction of various functional groups that can modulate the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding affinity. For instance, the synthesis of amide libraries from this compound can be a rapid approach to identify new hits in a drug discovery program.

Safety Information

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general laboratory safety precautions should be followed when handling this compound. Based on data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

References

-

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry. Therapeutic importance of synthetic thiophene. Available at: [Link]

-

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry. Therapeutic importance of synthetic thiophene. Available at: [Link]

Sources

Chemical structure and IUPAC name of Ethyl 5-methylthiophene-2-glyoxylate

An In-depth Technical Guide to Ethyl 5-methylthiophene-2-glyoxylate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound is a bifunctional organic compound poised as a valuable building block for synthetic and medicinal chemistry. Its molecular architecture, featuring a substituted thiophene ring and a reactive α-keto ester moiety, offers two distinct points for chemical modification. This guide provides a comprehensive overview of its chemical identity, a robust synthetic protocol, detailed methods for its spectroscopic characterization, and an exploration of its synthetic utility. We delve into the rationale behind its application in drug discovery programs, supported by the established significance of the thiophene scaffold as a "privileged structure" in numerous FDA-approved therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in the design and synthesis of novel bioactive molecules.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Heterocyclic scaffolds are the cornerstone of modern drug discovery, with thiophene and its derivatives holding a position of particular prominence.[1] The thiophene ring is considered a bioisostere of the phenyl ring and is a key structural component in a multitude of FDA-approved drugs, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This success is attributed to the electron-rich nature and planar structure of the thiophene ring, which enhances its ability to interact with diverse biological targets.[1]

This compound, also known by its IUPAC name ethyl 2-(5-methylthiophen-2-yl)-2-oxoacetate, emerges as a particularly interesting synthetic intermediate. It combines the privileged thiophene scaffold with an ethyl glyoxylate functional group, a versatile handle for introducing a wide range of chemical diversity through reactions such as amide bond formation and hydrazone synthesis.[2] This dual reactivity allows for the systematic generation of diverse chemical libraries, making it a promising starting material for the exploration of novel chemical entities with potential therapeutic value.[3]

Chemical Identity and Physicochemical Properties

Chemical Structure and Nomenclature

The foundational step in utilizing any chemical building block is a thorough understanding of its identity. The key identifiers for this compound are summarized below.

-

Chemical Structure:

(Note: A static image placeholder is used here; the structure is defined by the nomenclature.)

-

IUPAC Name: ethyl 2-(5-methylthiophen-2-yl)-2-oxoacetate

-

Common Name: this compound

-

CAS Number: 50845-87-9[4]

-

Molecular Formula: C₉H₁₀O₃S

-

Molecular Weight: 198.24 g/mol

Physicochemical Properties

The physical properties of the compound are critical for its handling, reaction setup, and purification. The table below compiles key data, including values from its close structural analog, methyl 2-(5-methylthiophen-2-yl)-2-oxoacetate, for reference.

| Property | Value / Observation | Source / Reference |

| Physical Form | Solid | Analog Data[5] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | Analog Data[5] |

| Purity | ≥97% (Typical) | Analog Data[5] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate) | Inferred |

Synthesis of this compound

Synthetic Strategy: Friedel-Crafts Acylation

The most direct and efficient route for the synthesis of this compound is the Friedel-Crafts acylation of 2-methylthiophene. This cornerstone reaction in organic chemistry involves an electrophilic aromatic substitution where ethyl oxalyl chloride acts as the acylating agent.[6] The reaction is promoted by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride, facilitating the attack by the electron-rich thiophene ring.[6][7] The substitution occurs preferentially at the 5-position, which is the most electronically favorable site on the 2-methylthiophene ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

2-methylthiophene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet with anhydrous aluminum chloride (1.2 eq) suspended in anhydrous DCM. Cool the flask to 0-5 °C using an ice bath.[7]

-

Addition of Acylating Agent: Add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension, maintaining the internal temperature at 0-5 °C.

-

Addition of Substrate: Following the complete addition of the acylating agent, add a solution of 2-methylthiophene (1.0 eq) in anhydrous DCM dropwise from the funnel, ensuring the temperature remains between 0-5 °C.[7]

-

Reaction Progression: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 2-methylthiophene is consumed.[6]

-

Workup & Quenching: Carefully pour the reaction mixture onto crushed ice containing 1 M hydrochloric acid to decompose the aluminum chloride complex.[6] Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]

Purification

The crude product can be purified by one of the following methods to achieve high purity suitable for subsequent applications.

-

Column Chromatography: Purification on a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is a standard method.[2]

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system is a highly effective method for purification.[8] A systematic solvent screening should be performed to identify a solvent that dissolves the compound when hot but provides poor solubility when cold.[8]

Synthetic Workflow Diagram

Caption: Friedel-Crafts synthesis of this compound.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following section outlines standard spectroscopic techniques and the expected data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9]

Protocol: Sample Preparation & Acquisition

-

Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[9]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use 16-32 scans with a relaxation delay of 1-2 seconds.[9]

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. Use 512-1024 scans with a relaxation delay of 2-5 seconds. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[9]

Predicted Spectroscopic Data:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Thiophene-H | ~7.6 | Doublet | 1H | H-3 |

| Thiophene-H | ~6.9 | Doublet | 1H | H-4 |

| -O-CH₂- | ~4.4 | Quartet | 2H | Ethyl Ester CH₂ |

| Thiophene-CH₃ | ~2.5 | Singlet | 3H | 5-Methyl |

| -CH₃ | ~1.4 | Triplet | 3H | Ethyl Ester CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O (Ketone) | 180 - 188 | Glyoxylate C=O |

| C=O (Ester) | 160 - 168 | Ester C=O |

| Thiophene C-S | 150 - 158 | C-5 |

| Thiophene C-CO | 135 - 145 | C-2 |

| Thiophene CH | 132 - 138 | C-3 |

| Thiophene CH | 125 - 130 | C-4 |

| -O-CH₂- | 60 - 65 | Ethyl Ester CH₂ |

| Thiophene-CH₃ | 15 - 20 | 5-Methyl |

| -CH₃ | 13 - 16 | Ethyl Ester CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: Sample Preparation

-

For a solid sample, grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder and press it into a transparent pellet.[9] Record the spectrum from 4000-400 cm⁻¹.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch (Thiophene) |

| ~2980 | Medium | Aliphatic C-H Stretch (Ethyl, Methyl) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1670 | Strong | C=O Stretch (α-Keto) |

| ~1450 | Medium | Thiophene Ring Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

Chemical Reactivity and Synthetic Utility in Drug Discovery

The synthetic value of this compound lies in its dual reactivity, providing a platform for creating diverse molecular libraries.[2]

Transformations of the Glyoxylate Moiety

The α-keto ester group is a highly versatile functional handle.

Protocol 1: General Procedure for Amide Synthesis

-

Hydrolysis (Optional): To a solution of the ethyl ester (1.0 eq) in a THF/water mixture, add lithium hydroxide (1.2 eq). Stir at room temperature until completion (monitored by TLC). Acidify with 1N HCl and extract the resulting glyoxylic acid with ethyl acetate.[2]

-

Amide Coupling: To the glyoxylic acid (1.0 eq) in anhydrous DMF, add a coupling agent like HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir for 15 minutes. Add the desired primary or secondary amine (1.1 eq) and stir for 2-24 hours at room temperature.[2]

-

Workup: Quench with water, extract with an organic solvent, wash, dry, and purify by column chromatography.[2]

Protocol 2: General Procedure for Hydrazone Synthesis

-

To a solution of this compound (1.0 eq) in ethanol, add the desired hydrazine or hydrazide derivative (1.1 eq).[2]

-

Add a catalytic amount of acetic acid and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the mixture. The product may precipitate and can be collected by filtration.[2]

-

If no precipitate forms, concentrate the mixture and purify by column chromatography.[2]

Derivatization Workflow Diagram

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Methyl 2-(5-methylthiophen-2-yl)-2-oxoacetate | 70596-06-4 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Reactivity of the α-Keto Ester Moiety in Ethyl 5-Methylthiophene-2-glyoxylate

Abstract

Ethyl 5-methylthiophene-2-glyoxylate is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring a highly reactive α-keto ester moiety directly attached to an electron-rich 5-methylthiophene core, presents a unique landscape of chemical reactivity. This guide provides an in-depth exploration of the chemical behavior of this molecule, focusing on the transformations of the α-keto ester group. We will dissect key reaction classes, including nucleophilic additions, reductions, and cycloadditions, while elucidating the electronic and steric influence of the thiophene ring. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile heterocyclic building block.

Introduction: Structural and Electronic Profile

At the heart of this compound's utility are its two key structural features: the thiophene ring and the α-keto ester (glyoxylate) functional group. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is considered electron-rich and acts as a bioisostere of the phenyl ring in many pharmaceutical compounds.[1][2] The sulfur atom's lone pairs participate in the π-system, influencing the electronic properties of the entire molecule.

The α-keto ester moiety is characterized by two adjacent, electrophilic carbonyl carbons: the ketone carbonyl and the ester carbonyl. The ketone carbonyl is generally more electrophilic and thus more susceptible to nucleophilic attack than the ester carbonyl, a distinction that is fundamental to its selective reactivity.[3][4] The juxtaposition of these two groups allows for a wide array of chemical transformations, making α-keto esters valuable intermediates in organic synthesis.[5][6] The direct attachment of the electron-donating 5-methylthiophene ring to this electrophilic system modulates its reactivity, a central theme of this guide.

Caption: Core structure and influential domains of this compound.

Synthesis of the Core Scaffold

The most direct and common method for synthesizing this compound is through the Friedel-Crafts acylation of 2-methylthiophene. This electrophilic aromatic substitution utilizes ethyl oxalyl chloride as the acylating agent and a Lewis acid, typically aluminum chloride (AlCl₃), as a catalyst. The reaction proceeds with high regioselectivity for the C5 position of the thiophene ring, which is activated by the methyl group.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq) and a dry solvent such as dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of ethyl oxalyl chloride (1.05 eq) in anhydrous DCM is added dropwise to the stirred suspension, maintaining the temperature at 0-5 °C.

-

Thiophene Addition: Following the complete addition of the acylating agent, a solution of 2-methylthiophene (1.0 eq) in anhydrous DCM is added dropwise. The reaction color typically darkens.

-

Reaction: The mixture is stirred at 0 °C for 30-60 minutes and then allowed to warm to room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the consumption of the starting material.

-

Work-up: The reaction is quenched by carefully pouring it over crushed ice and concentrated HCl. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (2x).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Caption: Workflow for the synthesis of this compound.

Core Reactivity: Transformations of the α-Keto Ester Moiety

The dual carbonyl system of the glyoxylate moiety is the primary hub of reactivity. The following sections detail the principal transformations.

Nucleophilic Addition to the Ketone Carbonyl

The ketone carbonyl, being more electrophilic than the ester carbonyl, is the primary site for nucleophilic attack. This selectivity is the foundation for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[3][7]

Causality: The ester carbonyl's electrophilicity is attenuated by resonance donation from the adjacent oxygen atom, making the ketone carbonyl the more favorable site for nucleophilic addition. The reaction proceeds via a tetrahedral intermediate which is subsequently protonated during workup to yield a tertiary alcohol.[4]

Caption: General mechanism of nucleophilic addition to the α-keto ester.

Representative Protocol: Grignard Reaction

-

Setup: In a flame-dried flask under nitrogen, a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF is cooled to 0 °C.

-

Addition: A solution of the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) is added dropwise, maintaining the low temperature to control the exothermic reaction.

-

Reaction: After addition, the mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-2 hours.

-

Quench & Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude tertiary alcohol is purified by column chromatography.

Chemoselective Reduction of the Ketone

The synthesis of α-hydroxy esters is a valuable transformation, providing chiral building blocks for many pharmaceuticals. This requires the chemoselective reduction of the ketone in the presence of the ester.

Expertise & Causality: While powerful reducing agents like LiAlH₄ would reduce both carbonyls, milder hydride donors like sodium borohydride (NaBH₄) are typically selective for ketones and aldehydes over esters. This selectivity arises from the lower electrophilicity of the ester carbonyl. For even greater control and to achieve high yields, specialized methods have been developed. Rongalite, for instance, acts as a hydride-free reducing agent via a radical mechanism, offering excellent chemoselectivity.[8] Biocatalytic methods, such as using Baker's yeast (Saccharomyces cerevisiae), can provide optically active alcohols, although stereoselectivity can be variable due to the presence of multiple reductase enzymes.[9][10]

| Reducing Agent | Typical Yield | Key Features | Reference |

| Sodium Borohydride (NaBH₄) | Good to Excellent | Standard, cost-effective, good selectivity. | General Knowledge |

| Rongalite | 85-98% | Transition metal- and hydride-free, radical mechanism, tolerates other functional groups. | [8] |

| Baker's Yeast | Variable | Biocatalytic, can provide enantiomerically enriched (R)-alcohols, environmentally benign. | [9][10] |

Protocol: Reduction with Sodium Borohydride

-

Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C.

-

Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution. The addition is exothermic and may cause gas evolution.

-

Reaction: Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.

-

Work-up: Quench the reaction by the slow addition of acetone, followed by acidification with dilute HCl (e.g., 1N HCl) to a pH of ~5-6.

-

Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude α-hydroxy ester, which can be purified by column chromatography.

Cycloaddition Reactions

The α-keto ester moiety can participate in cycloaddition reactions, where its electron-withdrawing nature activates it as a dienophile or dipolarophile. A notable example is the [3+2] cycloaddition with nitrile oxides to form 5-hydroxy-2-isoxazolines, which are valuable heterocyclic scaffolds.[11]

Mechanistic Insight: In these reactions, a transition metal catalyst can be used to generate a metal enolate of the α-keto ester. This enolate then acts as the nucleophilic partner, reacting with the 1,3-dipole (the nitrile oxide). The choice of catalyst and solvent is critical to control diastereo- and enantioselectivity and to prevent side reactions.[11]

Caption: Workflow for a catalytic enantioselective [3+2] cycloaddition.

Reactions of the Ester Moiety: Hydrolysis

While the ketone is more reactive toward nucleophilic addition, the ester group can be readily transformed, most commonly through hydrolysis to the corresponding α-keto acid. This is a critical step when the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation. A related compound, ethyl 5-chlorothiophene-2-glyoxylate, undergoes this exact transformation en route to the anticoagulant drug Rivaroxaban.[12]

Protocol: Base-Mediated Ester Hydrolysis (Saponification)

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitoring: Follow the reaction's progress by TLC until the starting ester is fully consumed.

-

Acidification: Cool the mixture in an ice bath and carefully acidify with cold, dilute hydrochloric acid (e.g., 1N HCl) to a pH of 1-2. The α-keto acid product will often precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove salts, and dry under vacuum. If the product is not a solid, extract it into an organic solvent like ethyl acetate.

Conclusion: A Versatile Synthetic Platform

This compound exhibits a rich and predictable reactivity profile dominated by the electrophilic character of its α-keto ester moiety. The ability to selectively target the ketone carbonyl for nucleophilic additions and reductions, engage the system in complex cycloadditions, or hydrolyze the ester provides chemists with a powerful toolkit for molecular construction. The electronic influence of the 5-methylthiophene ring subtly modulates these reactions and offers a scaffold that is prevalent in modern drug discovery.[2] A thorough understanding of these principles is crucial for any scientist aiming to exploit this molecule's full synthetic potential in the development of novel chemical entities.

References

-

Lee, S. Y., & Krische, M. J. (2017). Catalytic Enantioselective [3 + 2] Cycloaddition of α-Keto Ester Enolates and Nitrile Oxides. Organic Letters, 19(12), 3255–3258. [Link]

-

Feske, B. D., et al. (2003). Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry, 68(3), 911–916. [Link]

-

Feske, B. D., et al. (2003). Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain. PubMed. [Link]

-

Reddy, B. V. S., et al. (2022). Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides. The Journal of Organic Chemistry, 87(15), 10175–10183. [Link]

-

Davidson, R. S., & Goodwin, D. (1983). Photo-oxidation of alpha-keto-carboxylic acids and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (10), 1559-1563. [Link]

-

Li, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

-

Pace, V., et al. (2011). Oxone-Mediated Oxidative Cleavage of β-Keto Esters and 1,3-Diketones to α-Keto Esters and 1,2-Diketones in Aqueous Medium. The Journal of Organic Chemistry, 76(13), 5491–5496. [Link]

-

Schmalz, H.-G., et al. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 1236–1252. [Link]

-

LibreTexts Chemistry. (2024). 19: Aldehydes and Ketones- Nucleophilic Addition Reactions. [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. [Link]

-

Chad's Prep. (n.d.). Introduction to Nucleophilic Addition Reactions. [Link]

-

Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]

- 6. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]

- 7. Introduction to Nucleophilic Addition Reactions - Chad's Prep® [chadsprep.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 5-methylthiophene-2-glyoxylate: A Versatile Heterocyclic Building Block for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Thiophene Scaffold

The thiophene nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs and its capacity to act as a bioisostere of the phenyl ring.[1][2] Thiophene derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The specific biological function and potency of these molecules are critically influenced by the nature and positioning of substituents on the thiophene ring.[3]

Ethyl 5-methylthiophene-2-glyoxylate emerges as a particularly valuable heterocyclic building block due to its bifunctional nature. It features a nucleophilic 5-methylthiophene core, amenable to further electrophilic substitution, and a versatile α-ketoester moiety at the 2-position. This dual reactivity provides two distinct and orthogonal handles for chemical modification, enabling the systematic and controlled construction of diverse and complex molecular architectures. This guide, intended for professionals in chemical synthesis and drug discovery, will provide a comprehensive overview of the synthesis, reactivity, and synthetic potential of this compound.

Synthesis of this compound

The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of 2-methylthiophene. This classic electrophilic aromatic substitution introduces the ethyl glyoxylate group regioselectively at the 5-position, which is electronically favored due to the directing effect of the methyl group and the inherent reactivity of the thiophene ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.

Figure 1: Synthetic pathway for this compound.

Experimental Protocol: Friedel-Crafts Acylation of 2-Methylthiophene

This protocol is based on established principles of Friedel-Crafts reactions on thiophene derivatives.

Materials:

-

2-Methylthiophene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen. Anhydrous AlCl₃ (1.1 equivalents) is charged into the flask, followed by anhydrous DCM. The resulting suspension is cooled to 0°C in an ice bath.

-

Addition of Acylating Agent: Ethyl oxalyl chloride (1.05 equivalents) is dissolved in anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C. The formation of the acylium ion complex is an exothermic process, and slow addition is crucial to control the reaction temperature.

-

Addition of 2-Methylthiophene: A solution of 2-methylthiophene (1.0 equivalent) in anhydrous DCM is added to the dropping funnel and subsequently added dropwise to the reaction mixture, ensuring the temperature remains between 0-5°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0°C for an additional 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is carefully quenched by slowly pouring the mixture over a vigorously stirred slurry of crushed ice. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 50845-87-9 |

| Molecular Formula | C₉H₁₀O₃S |

| Molecular Weight | 198.24 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility | Soluble in common organic solvents (DCM, ethyl acetate, THF) |

Note: Experimental physical properties like boiling point and density are not widely published and should be determined empirically.

Expected Spectroscopic Data:

-

¹H NMR: Key signals would include a singlet for the methyl protons, two doublets for the thiophene protons, and a quartet and triplet for the ethyl ester protons.

-

¹³C NMR: Characteristic peaks would be observed for the ketone and ester carbonyls, the thiophene carbons, the methyl carbon, and the ethyl ester carbons.

-

IR Spectroscopy: Strong absorption bands are expected for the C=O stretching vibrations of the ketone and ester functionalities (typically in the 1650-1750 cm⁻¹ region).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 198.04.

The Dual Reactivity of this compound: A Chemist's Toolkit

The synthetic utility of this compound stems from the distinct reactivity of its two functional domains: the α-ketoester moiety and the electron-rich 5-methylthiophene ring.

Reactions of the α-Ketoester Moiety

The α-ketoester functionality is a versatile handle for a wide array of chemical transformations, most notably condensation reactions with nucleophiles.

The ketone of the glyoxylate group readily reacts with primary amines to form imines (Schiff bases) or with hydrazines to yield hydrazones. These reactions are typically acid-catalyzed and proceed via a tetrahedral intermediate. The resulting products can be valuable intermediates themselves or can undergo subsequent intramolecular cyclization to form various nitrogen-containing heterocycles. For instance, reaction with substituted hydrazines can lead to the formation of pyrazole derivatives.

Figure 2: Condensation of this compound with a primary amine.

Applications in Multicomponent Reactions for Heterocyclic Synthesis

The presence of both a ketone and an ester group makes this building block an ideal candidate for multicomponent reactions that rapidly build molecular complexity.

The Gewald reaction is a powerful one-pot synthesis of polysubstituted 2-aminothiophenes. While the classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur, variations exist. This compound, with its ketone functionality, can potentially participate in Gewald-type reactions. For example, condensation with an active methylene nitrile (e.g., malononitrile) in the presence of a base and sulfur would lead to a highly functionalized bithiophene system. Such structures are of great interest in materials science and medicinal chemistry.[3]

Figure 3: Proposed Gewald reaction involving this compound.

The Hinsberg synthesis is a classic method for preparing thiophene-dicarboxylates from the reaction of a 1,2-dicarbonyl compound with diethyl thiodiglycolate. In a conceptual extension, the α-ketoester of this compound can be considered as a 1,2-dicarbonyl equivalent. This opens up possibilities for its use in Hinsberg-type condensations to construct more elaborate thiophene-containing systems.

Electrophilic Substitution on the Thiophene Ring

The 5-methylthiophene ring is electron-rich and susceptible to further electrophilic aromatic substitution. The most likely position for substitution would be the C4 position, which is activated by both the methyl and the sulfur atom, although the steric bulk of the adjacent glyoxylate group might influence regioselectivity. Reactions such as nitration, halogenation, or further Friedel-Crafts acylation could be employed to introduce additional functional groups, further expanding the synthetic utility of this building block.

Representative Experimental Protocols

The following protocols illustrate the potential transformations of this compound.

Protocol 1: Synthesis of N-Aryl-5-methylthiophene-2-glyoxylamide

This procedure is based on the general principles of amide bond formation from α-ketoesters.[3]

-

Hydrolysis: To a solution of this compound (1.0 eq) in a mixture of THF and water, add lithium hydroxide (1.2 eq). Stir the mixture at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture with 1N HCl and extract the product, 5-methylthiophene-2-glyoxylic acid, with ethyl acetate. Dry the organic layer and concentrate under reduced pressure.

-

Amide Coupling: To a solution of the resulting acid (1.0 eq) in anhydrous DCM, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir for 15 minutes at room temperature. Add the desired primary or secondary amine (1.1 eq) and continue stirring until the reaction is complete (monitored by TLC).

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel.

Figure 4: Experimental workflow for amide synthesis.

Conclusion

This compound is a highly versatile and valuable heterocyclic building block. Its dual functionality allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. From its use in classical condensation reactions to its potential as a substrate in powerful multicomponent reactions like the Gewald synthesis, this compound offers chemists a reliable and adaptable tool for the construction of novel thiophene-containing entities. Its application in the synthesis of functional materials and new therapeutic agents warrants further exploration by the scientific community.

References

-

Gewald reaction - Wikipedia. Available from: [Link]

-

Hinsberg Thiophene Synthesis. Chem-Station. Available from: [Link]

-

Gewald Reaction - Organic Chemistry Portal. Available from: [Link]

-

Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available from: [Link]

-

Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). YouTube. Available from: [Link]

-

Reaction of cyclic ketones with primary amines. ResearchGate. Available from: [Link]

-

A green chemistry approach to gewald reaction. Der Pharma Chemica. Available from: [Link]

-

Hinsberg Thiophene synthesis. YouTube. Available from: [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available from: [Link]

-

Hinsberg synthesis. ResearchGate. Available from: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. Available from: [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available from: [Link]

-

Coupling of Methyl Ketones and Primary or Secondary Amines Leading to α-Ketoamides. ACS Publications. Available from: [Link]

-

Therapeutic importance of synthetic thiophene. National Institutes of Health. Available from: [Link]

-

(PDF) Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. ResearchGate. Available from: [Link]

-

Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. Available from: [Link]

-

Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available from: [Link]

- Acylation of thiophene. Google Patents.

-

Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks. Available from: [Link]

-

Mild liquid-phase friedel-crafts acylation of thiophene to 2. TSI Journals. Available from: [Link]

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri. Available from: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available from: [Link]

-

Therapeutic importance of synthetic thiophene. National Institutes of Health. Available from: [Link]

Sources

The Alchemical Promise of a Thiophene Building Block: A Technical Guide to Ethyl 5-methylthiophene-2-glyoxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have made it a focal point for the development of novel therapeutics.[2] This technical guide delves into the potential applications of a specific, yet underexplored, thiophene derivative: Ethyl 5-methylthiophene-2-glyoxylate . By examining its structural features and the established reactivity of analogous compounds, we will illuminate its promise as a versatile building block for the synthesis of a new generation of bioactive molecules.

The Thiophene Scaffold: A Foundation of Therapeutic Success

The thiophene nucleus is a five-membered aromatic ring containing a sulfur atom. This heterocyclic structure is not merely a passive scaffold but an active contributor to a molecule's pharmacological profile. Thiophene derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The success of thiophene-containing drugs such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine underscores the therapeutic potential embedded within this heterocyclic system.[4]

Deconstructing this compound: A Hub of Reactivity

The medicinal chemistry potential of this compound stems from the strategic placement of three key functional groups: the 5-methyl group, the thiophene core, and the 2-ethyl glyoxylate moiety. Each of these components offers distinct opportunities for synthetic manipulation, allowing for the creation of diverse molecular architectures.

| Functional Group | Chemical Properties and Synthetic Potential |

| 5-Methyl Group | Electron-donating group, influencing the reactivity of the thiophene ring. Can serve as a steric and electronic modulator in drug-receptor interactions. |

| Thiophene Core | Aromatic and electron-rich heterocycle. Amenable to electrophilic substitution reactions. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions. |

| 2-Ethyl Glyoxylate | Possesses two reactive centers: a ketone and an ester. The ketone is susceptible to nucleophilic attack, while the ester can undergo hydrolysis, amidation, and other transformations. This moiety is a versatile handle for introducing a wide array of chemical diversity.[2] |

The interplay of these functionalities makes this compound a bifunctional molecule, ripe for exploration in drug discovery programs.

Synthetic Pathways: Forging Bioactive Molecules

The true value of this compound lies in its utility as a starting material for the synthesis of more complex and potentially therapeutic compounds. Drawing parallels from the well-documented chemistry of the analogous Ethyl 5-chlorothiophene-2-glyoxylate, a key intermediate in the synthesis of the anticoagulant Rivaroxaban, we can infer several high-potential synthetic transformations.[5]

Derivatization of the Ethyl Glyoxylate Moiety

The ethyl glyoxylate functional group is a gateway to a vast chemical space. Key reactions include the formation of amides, hydrazones, and other heterocyclic systems.[2]

-

Hydrolysis (Optional): To a solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of THF and water), add a base such as lithium hydroxide (1.2 eq).

-

Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product, 5-methylthiophene-2-glyoxylic acid, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Amide Coupling: To a solution of 5-methylthiophene-2-glyoxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA) (2.0 eq).

-

Stir the mixture for 10-15 minutes, then add the desired primary or secondary amine (1.2 eq).

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This protocol allows for the introduction of a wide variety of amine-containing fragments, a common strategy in the development of new drug candidates.

Caption: Workflow for the synthesis of amide derivatives.

Reactions at the Thiophene Ring

While the methyl group at the 5-position is less amenable to substitution than the chloro group of its analogue, the inherent reactivity of the thiophene ring still allows for further functionalization. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could be employed to introduce additional diversity, although regioselectivity would need to be carefully controlled.